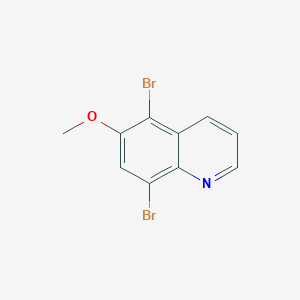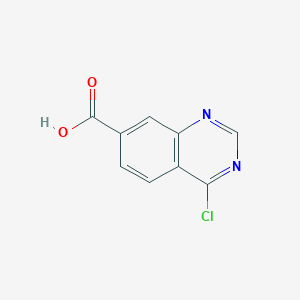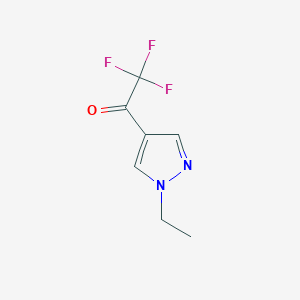
5,8-Dibromo-6-methoxyquinoline
Descripción general
Descripción
5,8-Dibromo-6-methoxyquinoline: is a chemical compound with the molecular formula C10H7Br2NO . It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The compound is characterized by the presence of two bromine atoms and a methoxy group attached to the quinoline ring, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dibromo-6-methoxyquinoline typically involves the bromination of 6-methoxyquinoline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Dibromo-6-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to remove the bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: De-brominated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5,8-Dibromo-6-methoxyquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research due to its ability to interact with biological targets. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its brominated structure contributes to the stability and performance of these products .
Mecanismo De Acción
The mechanism of action of 5,8-Dibromo-6-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to the modulation of biological pathways . For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparación Con Compuestos Similares
5,8-Dibromoquinoline: Lacks the methoxy group, which affects its reactivity and biological activity.
6-Methoxyquinoline: Lacks the bromine atoms, resulting in different chemical properties and applications.
5-Bromo-8-methoxyquinoline:
Uniqueness: 5,8-Dibromo-6-methoxyquinoline is unique due to the presence of both bromine atoms and the methoxy group, which confer distinct chemical and biological properties. This combination enhances its versatility in synthetic chemistry and its potential in various research applications.
Propiedades
IUPAC Name |
5,8-dibromo-6-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2NO/c1-14-8-5-7(11)10-6(9(8)12)3-2-4-13-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDQHFHVXYHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1Br)C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675372 | |
| Record name | 5,8-Dibromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-37-3 | |
| Record name | 5,8-Dibromo-6-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
![3-chloro-N-{[3-(2,6-difluorophenyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B1420158.png)






![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)



![4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B1420178.png)

